molecular formula C21H20N2O5 B2562831 2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-53-4

2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No. B2562831
CAS RN: 883956-53-4
M. Wt: 380.4
InChI Key: QWHQNZNQYNQJMB-UHFFFAOYSA-N
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Description

The compound “2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a chromeno ring, and a pyrimidine ring. These types of compounds are often found in various fields of chemistry and biology, including medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, chromeno ring, and pyrimidine ring would contribute to the rigidity of the molecule, while the methoxy and pentyl groups would add some flexibility .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of chemical reactions. For example, pyrimidine derivatives can undergo reactions with various nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Neurodegenerative Disease Treatment

This compound shows promise as an antagonist/inverse agonist for the Adenosine A2A Receptor (AR) . Adenosine A2A AR antagonists are being explored for the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. The inhibition of these receptors can potentially prevent immunoescaping of tumor cells and tumor development .

Anticancer Activity

Derivatives of this compound have been evaluated for their antiproliferative activity against various human tumor cell lines. They have shown significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-468 and T-47D. These derivatives can inhibit cell proliferation and induce apoptosis, which is crucial for cancer treatment .

VEGFR-2 Inhibition

Some derivatives have been studied for their VEGFR-2 inhibitory activity . VEGFR-2 is a critical target in antiangiogenic therapy for cancer. Inhibiting this receptor can prevent the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting tumor growth .

Cell Cycle Arrest

These compounds can induce cell cycle arrest, particularly at the S phase. By halting the cell cycle, the compounds prevent cancer cells from dividing and proliferating, which is a key strategy in cancer therapy .

Apoptosis Induction

The derivatives of this compound have been found to significantly increase total apoptosis in certain cancer cell lines. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells .

Caspase-3 Activation

Caspase-3 is an enzyme that plays a vital role in the execution-phase of cell apoptosis. Compounds that can increase the level of caspase-3 in cancer cells can enhance the apoptotic pathway, leading to the death of cancer cells .

Future Directions

The future directions for this compound would depend on its applications. If it’s a drug molecule, future research could focus on improving its potency, selectivity, and pharmacokinetic properties . If it’s a material, future research could focus on improving its physical properties or finding new applications .

properties

IUPAC Name

2-(furan-2-yl)-8-methoxy-3-pentylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-4-5-10-23-19(15-7-6-11-27-15)22-20-17(21(23)25)18(24)14-9-8-13(26-2)12-16(14)28-20/h6-9,11-12H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQNZNQYNQJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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